5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and triazole precursors.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to improve yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may use agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its anti-fibrotic and anti-inflammatory properties.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit the activity of collagen prolyl 4-hydroxylase, reducing collagen synthesis and exerting anti-fibrotic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: This compound shares a similar structure but features a pyrazole ring instead of a triazole ring.
5-Bromo-2-methylpyridin-3-amine: This compound has a similar pyridine ring but lacks the triazole and carboxylic acid groups.
Uniqueness
5-Bromo-2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring, a pyridine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in medicinal chemistry, chemical biology, and material science.
Properties
Molecular Formula |
C8H5BrN4O2 |
---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-bromo-2-pyridin-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN4O2/c9-7-6(8(14)15)11-13(12-7)5-3-1-2-4-10-5/h1-4H,(H,14,15) |
InChI Key |
XFOXKSUXGLRUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2N=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
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